
Asciminib
Overview
Description
Asciminib, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a novel type of tyrosine kinase inhibitor that specifically targets the ABL myristoyl pocket (STAMP), making it distinct from other treatments that target the ATP-binding site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asciminib involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with hydrazine derivatives.
Formation of the Hydroxypyrrolidine Moiety: This involves the reaction of a suitable pyrrolidine derivative with appropriate reagents to introduce the hydroxyl group.
Final Coupling: The final step involves coupling the pyridine core with the pyrazole and hydroxypyrrolidine moieties under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Metabolic Pathways
Asciminib undergoes phase I and II metabolism, with primary routes summarized below:
Renal excretion accounts for only 22% of total clearance . No significant impact of renal/hepatic impairment on pharmacokinetics (PK) was observed .
Drug-Drug Interaction (DDI) Profile
This compound acts as both a victim and perpetrator of DDIs:
As a Victim
- CYP3A4 inhibitors (e.g., ketoconazole) : Increase this compound exposure by 41% (AUC) .
- CYP3A4 inducers (e.g., rifampin) : Decrease exposure by 71% (AUC), necessitating dose adjustments .
As a Perpetrator
Stability and Resistance-Associated Reactions
- Chemical stability : No explicit data on photodegradation or hydrolysis, but in vitro studies suggest susceptibility to oxidative metabolism .
- Efflux transporters : Resistance mutations upregulate ABCB1/P-gp and ABCG2, reducing intracellular concentrations . Co-administration with cyclosporine (ABCB1 inhibitor) restores efficacy in resistant cells .
Key Pharmacokinetic Parameters
Dose | C<sub>max</sub> (ng/mL) | AUC<sub>tau</sub> (ng·h/mL) | T<sub>max</sub> (h) |
---|---|---|---|
80 mg once daily | 1781 | 15,112 | 2.5 |
200 mg twice daily | 5642 | 37,547 | 2.5 |
Scientific Research Applications
Clinical Applications
- Chronic Phase CML Treatment
- Resistance Management
- Real-World Effectiveness
Efficacy Data
The following table summarizes key efficacy outcomes from pivotal trials involving this compound:
Study Name | Population | Treatment Regimen | MMR at 24 Weeks | MMR at 96 Weeks | Adverse Events |
---|---|---|---|---|---|
ASCEMBL | CML-CP after ≥2 TKIs | This compound 40 mg b.i.d. vs Bosutinib 500 mg q.d. | 25.5% vs 13.2% | 37.6% vs 15.8% | Fewer grade ≥3 AEs with this compound |
Real-World Study | CML-CP post-TKI | This compound (varied doses) | 67% achieved MR3 | Not reported | Low discontinuation rates |
Safety Profile
This compound has shown a favorable safety profile compared to other TKIs. In studies, it was associated with lower rates of treatment discontinuation and dose adjustments due to adverse events . The most common side effects included mild gastrointestinal disturbances and fatigue, which were manageable in most cases.
Ongoing Research and Future Directions
Several ongoing clinical trials are exploring the potential of this compound in various settings:
Phase | Study Title | Treatment Comparison | Target Population |
---|---|---|---|
III | ASC4START | This compound 80 mg q.d. vs Nilotinib 300 mg b.i.d. | Newly diagnosed CP-CML |
IIIb | NCT04971226 | This compound vs Investigator-selected TKIs | Newly diagnosed CP-CML |
II | NCT05384587 | This compound monotherapy in second-line treatment | CP-CML failed 1L-TKI |
These studies aim to further establish this compound's role in first-line therapy and its combination with other agents.
Mechanism of Action
Asciminib exerts its effects by specifically targeting the ABL myristoyl pocket, a unique site on the BCR-ABL1 protein. This binding inhibits the activity of the BCR-ABL1 fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells. Unlike other inhibitors that target the ATP-binding site, this compound’s unique mechanism allows it to overcome resistance mutations that affect other treatments.
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first tyrosine kinase inhibitor used for CML treatment, targets the ATP-binding site.
Dasatinib: A second-generation inhibitor with broader activity but also targets the ATP-binding site.
Nilotinib: Another second-generation inhibitor with improved efficacy over imatinib but similar target site.
Uniqueness of Asciminib
This compound’s uniqueness lies in its ability to target the ABL myristoyl pocket, providing an alternative mechanism of action that can be effective against resistant forms of CML. This makes it a valuable option for patients who do not respond to other tyrosine kinase inhibitors.
Biological Activity
Asciminib, marketed as Scemblix, is a first-in-class allosteric inhibitor specifically designed to target the BCR::ABL1 oncoprotein, which plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML). Its unique mechanism of action, specifically targeting the ABL myristoyl pocket (STAMP), distinguishes it from traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.
This compound operates through an allosteric binding mechanism, which alters the conformation of the BCR::ABL1 protein. By binding to the myristoyl pocket, this compound inhibits the activation of the ABL kinase and subsequent downstream signaling pathways. This mechanism is particularly advantageous as it retains efficacy against certain mutations known to confer resistance to conventional TKIs, such as T315I .
Pharmacodynamics
The pharmacodynamics of this compound reveal its potency and selectivity:
- IC50 Values : this compound exhibits an IC50 value of approximately 0.61 nM for BCR::ABL1-dependent cells, while for T315I mutant cells, this value rises to 7.64 nM, necessitating higher doses for effective treatment in resistant cases .
- Combination Therapy : Studies have shown that this compound can enhance the efficacy of other TKIs like nilotinib by decreasing its binding free energy, thereby potentially allowing for reduced dosages and lower resistance development .
Clinical Efficacy
This compound has been evaluated in several clinical trials, notably in patients with CML who are resistant or intolerant to at least two prior TKIs. The results from these studies underscore its therapeutic potential:
Phase III Trials
- ASCEMBL Trial : This trial compared this compound (40 mg twice daily) with bosutinib (500 mg once daily) in patients with CML-CP resistant or intolerant to TKIs. Key findings include:
- Major Molecular Response (MMR) : At week 24, MMR rates were significantly higher in the this compound group (25.5%) compared to bosutinib (13.2%) with a p-value of 0.029 .
- Safety Profile : this compound demonstrated fewer grade ≥3 adverse events (50.6% vs 60.5%) and lower treatment discontinuation rates due to adverse effects (5.8% vs 21.1%) compared to bosutinib .
Case Studies and Research Findings
Several case studies have illustrated the real-world effectiveness of this compound:
- Long-term Efficacy : In patients who achieved MMR with this compound therapy, long-term follow-up indicated sustained responses and minimal progression rates over extended periods .
- Adverse Event Management : Clinical observations noted that adverse events associated with this compound were manageable and less severe than those reported with other TKIs, enhancing patient compliance and quality of life .
Data Summary
The following table summarizes key clinical trial findings related to this compound:
Parameter | This compound | Bosutinib | P-value |
---|---|---|---|
MMR at Week 24 | 25.5% | 13.2% | 0.029 |
Grade ≥3 Adverse Events | 50.6% | 60.5% | N/A |
Treatment Discontinuation Rate | 5.8% | 21.1% | N/A |
Q & A
Basic Research Questions
Q. What are the primary efficacy endpoints and trial designs used in pivotal Asciminib studies for chronic myeloid leukemia in chronic phase (CML-CP)?
- Methodological Answer : The Phase III ASCEMBL trial (NCT03106779) compared this compound (40 mg twice daily) with bosutinib (500 mg once daily) in patients with CML-CP resistant/intolerant to ≥2 prior TKIs. The primary endpoint was major molecular response (MMR; BCR::ABL1 ≤ 0.1% on the International Scale [IS]) at 24 weeks, analyzed via stratified Cochran-Mantel-Haenszel test. Secondary endpoints included MMR at 96 weeks and safety . Study A2301 (NCT04971226) further validated this compound in earlier lines, using MMR at 48 weeks as a key endpoint .
Q. How does this compound’s mechanism of action influence experimental design for overcoming TKI resistance?
- Methodological Answer : As a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, this compound binds the ABL1 myristoyl pocket, avoiding ATP-binding site mutations common in ATP-competitive TKI resistance. Preclinical studies use kinase-binding assays and crystallography to confirm target specificity, while clinical trials stratify patients by mutation status (e.g., T315I exclusion in ASCEMBL). Resistance studies employ next-generation sequencing to monitor emergent mutations .
Q. What statistical approaches are used to compare molecular response rates between this compound and other TKIs?
- Methodological Answer : Time-to-event analyses (Kaplan-Meier curves) assess cumulative MMR incidence, with Gray’s test for competing risks (e.g., discontinuation due to adverse events [AEs]). Adjusted rate differences (e.g., 21.74% MMR advantage for this compound at 96 weeks in ASCEMBL) are calculated using logistic regression, adjusting for baseline covariates like major cytogenetic response (MCyR) .
Advanced Research Questions
Q. How can researchers address heterogeneity and bias in pooled safety analyses across this compound trials?
- Methodological Answer : Pooled safety data (e.g., this compound All Patients Safety Pool, N=356) combine results from Phase III (A2301) and Phase I (X2101) trials. Researchers use homogeneity tests (e.g., Cochran’s Q) to evaluate consistency in AE rates between studies. Sensitivity analyses adjust for differences in dosing (e.g., 40 mg vs. 200 mg) and patient characteristics (e.g., prior TKI lines). Long-term safety requires competing risk models to account for treatment discontinuation .
Q. What methodologies optimize this compound dosing regimens for drug-drug interaction (DDI) and food-effect studies?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling predicts DDIs and food effects, reducing the need for clinical trials. For example, PBPK models simulated this compound interactions with CYP3A4 inhibitors, informing dose adjustments. Clinical validation uses crossover designs (fasted vs. fed states) with pharmacokinetic sampling over 72 hours .
Q. How should researchers design trials evaluating this compound in combination with ATP-competitive TKIs?
- Methodological Answer : Phase Ib/II trials (e.g., FASCINATION, NCT04216563) employ dose-escalation protocols (3+3 design) to identify maximum tolerated doses (MTD). Synergy is assessed via Bliss independence or Loewe additivity models in vitro. Clinical endpoints include composite response rates (e.g., MMR + AE profiles), with Bayesian hierarchical models to compare combination vs. monotherapy arms .
Q. What strategies mitigate confounding factors in long-term cardiovascular (CV) risk assessment for this compound?
- Methodological Answer : CV risk is analyzed using time-dependent Cox models, adjusting for prior TKI exposure (e.g., ponatinib-related hypertension). Exposure-adjusted incidence rates (EAIRs; events per 100 patient-years) contextualize AE frequencies. In ASCEMBL, this compound’s EAIR for arterial occlusive events was 3.0 vs. 1.3 for bosutinib, despite longer median exposure (23.7 vs. 7.0 months) .
Q. How are subgroup analyses (e.g., ethnic or mutation-specific populations) validated in this compound trials?
- Methodological Answer : Pre-specified subgroup analyses in ASCEMBL (e.g., Japanese patients, n=13) used stratified log-rank tests. To address small sample sizes, bootstrapping or permutation tests evaluate robustness. For T315I-mutant CML, single-arm studies (e.g., X2101 subset) apply Simon’s two-stage design to assess response rates against historical controls (e.g., ponatinib) .
Q. Data Contradiction and Long-Term Analysis
Q. How should conflicting safety data (e.g., CV events) be reconciled in this compound studies?
- Methodological Answer : Conflicting CV findings (e.g., 8.7% all-grade events in long-term data vs. low EAIRs) are analyzed via meta-regression, adjusting for prior TKI exposure duration and comorbidities. Sensitivity analyses exclude patients with pre-existing CV risk factors. Real-world studies (e.g., Toxicity of this compound in Real Clinical Practice) use propensity score matching to isolate this compound-specific effects .
Q. What statistical methods improve power in trials with high treatment discontinuation rates (e.g., ASCEMBL)?
- Methodological Answer : Competing risk models (Fine-Gray regression) account for discontinuation due to AEs or lack of efficacy. In ASCEMBL, 45.9% of this compound patients remained on treatment at 96 weeks vs. 19.7% for bosutinib. Weighted analyses (inverse probability of censoring weighting [IPCW]) reduce bias from informative censoring .
Q. Tables of Key Findings
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZXURTCKPRDQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1492952-76-7 | |
Record name | Asciminib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASCIMINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.